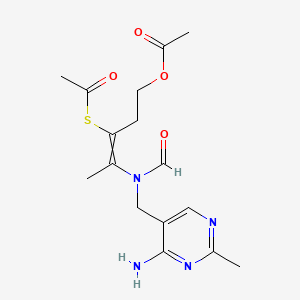
Acetiamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has a molecular formula of C16H22N4O4S and a molecular weight of 366.4 g/mol. Thiamine derivatives like O,S-Diacetylthiamine are of interest due to their potential biological activities and applications in various fields.
準備方法
The synthesis of O,S-Diacetylthiamine typically involves the acetylation of thiamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and thiol groups of thiamine.
Industrial production methods for O,S-Diacetylthiamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
O,S-Diacetylthiamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert O,S-Diacetylthiamine back to thiamine or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
O,S-Diacetylthiamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of thiamine derivatives.
Biology: Researchers investigate its potential biological activities, such as its role in enzyme activation and metabolic pathways.
Medicine: Studies explore its potential therapeutic effects, including its use as a vitamin supplement or in the treatment of thiamine deficiency.
Industry: It is used in the formulation of nutritional supplements and fortified foods.
作用機序
The mechanism of action of O,S-Diacetylthiamine involves its conversion to thiamine in the body. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. The acetylation of thiamine enhances its stability and bioavailability, allowing for more efficient absorption and utilization in the body.
類似化合物との比較
O,S-Diacetylthiamine can be compared with other thiamine derivatives, such as:
Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in metabolic reactions.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Thiamine mononitrate: A stable form of thiamine used in dietary supplements.
O,S-Diacetylthiamine is unique due to its dual acetylation, which provides distinct chemical and biological properties compared to other thiamine derivatives.
特性
IUPAC Name |
[3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPQAHMLLFSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861853 |
Source


|
| Record name | (3Z)-3-(Acetylsulfanyl)-4-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}pent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













